molecular formula C23H19N3O2 B1609869 2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)- CAS No. 905854-03-7

2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-

Cat. No. B1609869
CAS RN: 905854-03-7
M. Wt: 369.4 g/mol
InChI Key: UCEQXRCJXIVODC-WOJBJXKFSA-N
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Description

2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)- is a useful research compound. Its molecular formula is C23H19N3O2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst- and Additive-Free Synthesis Techniques

Research demonstrates innovative approaches to the synthesis of functionalized pyrroloquinolines and indoles, showcasing the compound's utility in catalyst- and additive-free conditions, emphasizing sustainable chemistry principles. For example, a study detailed a catalyst- and additive-free annulation process to create various functionalized pyrrolo[2,1-a]isoquinolines and pyrrolo[1,2-a]quinolines, highlighting the process's high regioselectivity and broad substrate tolerance (Yang et al., 2020).

Efficient One-Pot Synthesis Methods

Another study focused on the efficient one-pot synthesis of dihydropyrrolo[2,3-h]quinolines, exploiting the catalyst-free three-component reaction (3CR) in a DMSO-water mixture. This work underscores the compound's role in facilitating straightforward synthetic pathways to create complex heterocycles with potential biological activities (Liao & Zhu, 2019).

Novel Synthetic Pathways and Biological Activities

Furthermore, research into tetramic acid derivatives has led to the synthesis of pyrrolo[3,4b]indole and pyrrolo[3,4b]quinoline derivatives, some of which exhibit anticonvulsant activity. This highlights the compound's potential in generating new therapeutics (Sorokina et al., 2007).

Advanced Heterocyclic Compound Synthesis

Studies also explore the synthesis of complex heterocyclic structures, such as pyrrolo[1,2-a]quinolines, through ligand-free Cu-catalyzed [3 + 2] cycloaddition, utilizing ambient air as a terminal oxidant. This research exemplifies the role of the compound in advancing methodologies for constructing pharmacologically relevant frameworks (Yu et al., 2016).

Mechanism of Action

Tivantinib, also known as (3S,4S)-3-(5,6-Dihydro-4H-pyrrolo[3,2,1-Ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione, is an experimental small molecule anti-cancer drug .

Target of Action

Tivantinib primarily targets the c-Met receptor tyrosine kinase . This receptor plays multiple key roles in human cancer, including cancer cell growth, survival, angiogenesis, invasion, and metastasis .

Mode of Action

Tivantinib mediates its effects by inhibiting the activity of c-Met . It binds to the dephosphorylated MET kinase in vitro , locking it in the inactive configuration and suppressing downstream intracellular signaling pathways .

Biochemical Pathways

Tivantinib affects several biochemical pathways. It inhibits the c-Met signaling pathway , which is involved in promoting growth and proliferation . In addition to c-Met signaling pathway inhibition, tivantinib also inhibits VEGF signaling and MYC expression in VEGFA-expressing GC cells .

Pharmacokinetics

The rate of absorption of tivantinib peaked approximately 2 to 4 hours after initial dosing, followed by a linear decrease in plasma concentrations There was significant interpatient pharmacokinetic variability .

Result of Action

Tivantinib displays cytotoxic activity via molecular mechanisms that are independent from its ability to bind MET, notably tubulin binding, which likely underlies tivantinib cytotoxicity . These actions driving by tivantinib independently or collectively contribute to subsequent apoptosis of the cancer cells .

Action Environment

The action environment of tivantinib is largely determined by the presence of its target, c-Met, and the state of the cancer cells. The efficacy of tivantinib can be influenced by the level of c-Met expression in the cancer cells . The study of the action environment of tivantinib is still ongoing, and more research is needed to fully understand how environmental factors influence its action, efficacy, and stability.

properties

IUPAC Name

(3S,4S)-3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28)/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEQXRCJXIVODC-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C3C(=CC=C2)C(=CN3C1)[C@@H]4[C@H](C(=O)NC4=O)C5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

905854-03-7
Record name Tivantinib, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905854037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIVANTINIB, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9UU0ESM69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-
Reactant of Route 2
2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-
Reactant of Route 3
2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-
Reactant of Route 4
2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-
Reactant of Route 5
2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-
Reactant of Route 6
2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-

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